molecular formula C12H9ClFNO2S B10970031 N-(4-chloro-2-fluorophenyl)benzenesulfonamide

N-(4-chloro-2-fluorophenyl)benzenesulfonamide

Cat. No.: B10970031
M. Wt: 285.72 g/mol
InChI Key: FTYKHNIPVZRKOH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClFNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine may yield a sulfonamide derivative, while reaction with a thiol may produce a sulfonothioate .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H

InChI Key

FTYKHNIPVZRKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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